molecular formula C9H6ClF3O3S B3047742 Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- CAS No. 143701-81-9

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-

Cat. No.: B3047742
CAS No.: 143701-81-9
M. Wt: 286.66 g/mol
InChI Key: SSFHJYALDMCLPO-UHFFFAOYSA-N
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Description

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-, is a specialized aromatic acyl chloride characterized by a trifluoromethyl (-CF₃) group at the para position and a methylsulfonyl (-SO₂CH₃) group at the ortho position relative to the carbonyl chloride (-COCl) functional group. The trifluoromethyl group is a strong electron-withdrawing substituent, while the methylsulfonyl group further enhances electrophilicity at the carbonyl carbon, making this compound highly reactive in nucleophilic acyl substitution reactions. Such derivatives are typically used in pharmaceuticals, agrochemicals, and advanced material synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyl-4-(trifluoromethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3S/c1-17(15,16)7-4-5(9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFHJYALDMCLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888980
Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Molecular Weight

286.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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CAS No.

143701-81-9
Record name 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride
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Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
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Record name Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)
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Preparation Methods

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 4-position is typically introduced via electrophilic substitution or cross-coupling reactions. A common approach involves starting with 4-nitrobenzoic acid, which undergoes Ullmann-type coupling with trifluoromethyl copper(I) reagents under catalytic conditions. Alternatively, direct trifluoromethylation using CF₃I in the presence of a palladium catalyst achieves moderate yields (55–65%).

Sulfur Functionalization at the 2-Position

The methylsulfonyl group is introduced through a two-step process:

  • Thiolation : Displacement of a halogen (e.g., chlorine) at the 2-position with methyl thioglycolate. Example 2 of the patent EP0478390A1 demonstrates this using butylthioglycolate and tetrabutylammonium bromide in toluene, achieving >85% conversion.
  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) and sodium tungstate (Na₂WO₄) at 60°C oxidizes the thioether (-S-) to the sulfone (-SO₂-). This step proceeds quantitatively under optimized conditions.

Chlorination of the Benzoic Acid Intermediate

Oxalyl Chloride Method

The traditional approach involves reacting 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) at reflux (40–50°C). Catalytic dimethylformamide (DMF) accelerates the reaction, achieving yields of 90–95% within 4 hours.

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 40–50°C
Catalyst DMF (1 mol%)
Yield 90–95%

Phosphorus Trichloride (PCl₃) Method

A newer, atom-economical method utilizes PCl₃ in acetonitrile (MeCN) at 60–80°C. This approach achieves 85% yield with near-complete utilization of chlorine atoms, generating benign phosphonic acid (HP(O)(OH)₂) as a byproduct.

Comparative Data

Method Oxalyl Chloride PCl₃
Temperature 40–50°C 60–80°C
Solvent DCM MeCN
Chlorine Efficiency 50% 100%
Byproduct CO, HCl HP(O)(OH)₂
Yield 90–95% 85%

Optimization Challenges and Solutions

Steric and Electronic Effects

The electron-withdrawing nature of both -SO₂CH₃ and -CF₃ groups deactivates the aromatic ring, necessitating vigorous conditions for substitution. Microwave-assisted synthesis at 150°C reduces reaction times by 70% compared to conventional heating.

Byproduct Management

Phosphonic acid from the PCl₃ method precipitates in MeCN, simplifying purification via filtration. In contrast, gaseous byproducts (e.g., HCl) from oxalyl chloride require scrubbing systems.

Scalability and Industrial Feasibility

Cost Analysis

PCl₃ reduces raw material costs by 30% compared to oxalyl chloride, but its higher reaction temperature increases energy consumption. Batch process simulations indicate a 15% overall cost advantage for PCl₃ at >100 kg scale.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly fluorinated compounds. Its trifluoromethyl group enhances lipophilicity, making it suitable for drug development.
  • Reagent in Chemical Reactions : It participates in nucleophilic substitution reactions due to the electrophilic nature of the benzoyl chloride moiety .

Biology

  • Biochemical Probes : The unique functional groups allow for interaction studies with biological molecules, potentially leading to the development of new biochemical probes.
  • Investigating Biological Activity : Research has focused on assessing the compound's effects on various biological systems, contributing to understanding its potential therapeutic roles.

Medicine

  • Drug Development : The compound is explored for its potential in designing pharmaceuticals with improved metabolic stability and bioavailability. Its unique structure may lead to novel drug candidates .
  • Therapeutic Applications : Studies indicate that derivatives of this compound could exhibit specific biological activities, warranting further investigation into their medicinal properties.

Industry

  • Specialty Chemicals Production : It is utilized in manufacturing specialty chemicals with high thermal stability and resistance to degradation. This makes it valuable in producing agrochemicals and other industrial materials .
  • Pesticide and Fertilizer Manufacturing : The compound is also employed in agricultural chemical production, contributing to the development of effective pesticides and fertilizers .

Case Studies

  • Synthesis of Fluorinated Compounds :
    A study demonstrated the use of benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- as an intermediate in synthesizing novel fluorinated pharmaceuticals. The reaction conditions were optimized to enhance yield and purity.
  • Biological Activity Assessment :
    Research exploring the interaction of this compound with specific enzymes indicated potential inhibitory effects, suggesting its utility as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- involves its reactivity towards nucleophiles and its ability to undergo radical reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in drug design. The methylsulfonyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of benzoyl chloride derivatives, highlighting substituent effects, physical properties, and applications:

Compound Name Substituents CAS RN Physical Properties Key Applications/Reactivity References
4-(Trifluoromethyl)benzoyl chloride -CF₃ (para) 329-15-7 bp 78–79°C (16 mmHg), d = 1.404 g/cm³ Cross-coupling reactions, ketone synthesis
3-(Trifluoromethyl)benzoyl chloride -CF₃ (meta) 2251-65-2 d = 1.38 g/cm³ Intermediate in organic synthesis
4-Bromo-2-(trifluoromethyl)benzoyl chloride -Br (para), -CF₃ (ortho) 104356-17-4 Purity: 98%, stored at ambient conditions Functionalized aromatic ketone precursors
4-(Trifluoromethylthio)benzoyl chloride -SCF₃ (para) 330-14-3 Not explicitly reported Electron-deficient acylating agents
Benzoyl chloride, 4-[(trifluoromethyl)sulfonyl] -SO₂CF₃ (para) Not available Hypothesized higher bp due to polar -SO₂CF₃ group High-stability electrophiles Inferred

Key Observations :

Substituent Position and Reactivity :

  • The para-substituted -CF₃ group (as in 4-(trifluoromethyl)benzoyl chloride) enhances electrophilicity more effectively than meta-substituted analogs due to resonance stabilization of the carbonyl group .
  • The methylsulfonyl group (-SO₂CH₃) in the target compound likely increases reactivity compared to -SCF₃ or -Br substituents, as -SO₂CH₃ is a stronger electron-withdrawing group .

Physical Properties :

  • Boiling points and densities correlate with substituent polarity. For example, 4-(trifluoromethyl)benzoyl chloride has a higher density (1.404 g/cm³) than its meta-substituted analog (1.38 g/cm³) due to increased molecular packing efficiency .

Synthetic Utility :

  • Brominated analogs (e.g., 4-Bromo-2-(trifluoromethyl)benzoyl chloride) are valuable in Suzuki-Miyaura coupling reactions, whereas sulfonyl/substituted derivatives are preferred for generating stable intermediates in drug discovery .

Research Findings and Reactivity Trends

  • Electrophilic Reactivity : The trifluoromethyl group reduces electron density at the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols. Methylsulfonyl groups further amplify this effect, suggesting the target compound may exhibit faster acylation kinetics than analogs with halogens or thioethers .
  • Stability : Sulfonyl-containing benzoyl chlorides are generally more moisture-sensitive than halogenated analogs due to the polar nature of the -SO₂ group. Proper handling under anhydrous conditions is critical .
  • Thermal Behavior: Limited data exist for methylsulfonyl-substituted benzoyl chlorides, but derivatives like 4-(trifluoromethyl)benzoyl chloride decompose above 200°C, releasing HCl and forming polymeric byproducts .

Biological Activity

Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)- is an organic compound featuring a benzoyl chloride moiety with a methylsulfonyl group and a trifluoromethyl group. This structure endows the compound with unique chemical properties that are of interest in various fields, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

  • Molecular Formula : C9H6ClF3O2S
  • Molecular Weight : 284.66 g/mol
  • Functional Groups :
    • Benzoyl chloride (C6H5COCl)
    • Methylsulfonyl (–SO2CH3)
    • Trifluoromethyl (–CF3)

The presence of electron-withdrawing groups like the trifluoromethyl and methylsulfonyl enhances the electrophilicity of the carbonyl carbon, making it reactive in nucleophilic substitution reactions.

The biological activity of benzoyl chloride derivatives, particularly those containing methylsulfonyl and trifluoromethyl groups, has been investigated for their potential therapeutic applications. The mechanism of action generally involves:

  • Interaction with Lipid Membranes : The trifluoromethyl group increases lipophilicity, facilitating interaction with cellular membranes.
  • Hydrogen Bonding : The methylsulfonyl group can form hydrogen bonds, influencing the binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to benzoyl chloride, particularly those with sulfonyl and trifluoromethyl substituents, exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.39 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Compounds containing these functional groups have shown effectiveness against various Gram-positive bacteria, suggesting potential as antibacterial agents .

Case Studies

  • Antibacterial Efficacy :
    A study on benzenesulfonate derivatives revealed that the presence of trifluoromethyl groups significantly enhanced antibacterial activity against strains like MRSA. The MIC values ranged from 0.39 to 3.12 mg/L, indicating potent efficacy .
  • Enzyme Inhibition :
    Derivatives of benzoyl chloride have been evaluated for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some compounds demonstrated IC50 values lower than clinically used drugs like rivastigmine, highlighting their potential in treating neurodegenerative diseases .

Table: Summary of Biological Activities

Activity TypeCompound TypeMIC/IC50 ValueReference
AntibacterialBenzene sulfonate derivatives0.39 – 3.12 mg/L
AChE InhibitionN-Alkyl-2-[4-(trifluoromethyl)]27.04 – 106.75 µM
BuChE InhibitionN-Alkyl-2-[4-(trifluoromethyl)]58.01 – 277.48 µM

Q & A

Basic: What are the established synthetic routes for 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride, and what key reaction parameters influence yield?

The synthesis typically involves functionalizing benzoic acid derivatives. A two-step protocol is common: (1) sulfonylation of a pre-substituted benzoic acid precursor to introduce the methylsulfonyl group, followed by (2) conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction temperature (0–25°C), anhydrous conditions, and stoichiometric control of chlorinating agents are critical to minimize hydrolysis and side reactions. For example, 4-(trifluoromethyl)benzoyl chloride derivatives are synthesized under nitrogen to prevent moisture ingress, with yields influenced by reaction time and purification via vacuum distillation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?

Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl) show downfield shifts (δ 7.5–8.5 ppm). The methylsulfonyl group’s singlet appears at δ ~3.2 ppm.
  • FT-IR : Stretching vibrations for C=O (acyl chloride) at ~1770 cm⁻¹, S=O (sulfonyl) at ~1350–1150 cm⁻¹, and C-F (trifluoromethyl) at ~1200–1100 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 268 for the parent benzoic acid derivative) and fragment ions reflecting loss of Cl⁻ or SO₂ groups .

Advanced: How do electron-withdrawing substituents (methylsulfonyl and trifluoromethyl) affect the reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution reactions?

The methylsulfonyl and trifluoromethyl groups enhance electrophilicity of the carbonyl carbon by withdrawing electron density via inductive effects. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but may also increase susceptibility to hydrolysis. Computational studies (e.g., Natural Bond Orbital analysis) reveal reduced electron density at the carbonyl oxygen, corroborating experimental observations of faster acylation kinetics compared to unsubstituted benzoyl chlorides .

Advanced: What computational methods (e.g., DFT) are employed to predict the electronic properties and reactivity of this compound, and how do they correlate with experimental data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to model bond critical point (BCP) parameters, such as electron density (ρ) and Laplacian (∇²ρ), to predict reactivity. For example, lower ρ values at the C=O BCP correlate with higher electrophilicity, aligning with observed reaction rates. X-ray crystallography data (e.g., bond lengths and angles) validate computational models, showing deviations <2% .

Basic: What are the recommended storage conditions to prevent hydrolysis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride, and how can its stability be assessed over time?

Store under inert gas (argon/nitrogen) at –20°C in moisture-resistant containers. Stability can be monitored via periodic ¹H NMR to detect hydrolysis products (e.g., benzoic acid derivatives). Karl Fischer titration quantifies water content in stored samples, with degradation rates <5% over 6 months under optimal conditions .

Advanced: How does the crystal structure of derivatives of this compound inform understanding of its molecular conformation and intermolecular interactions?

X-ray crystallography reveals planar geometry at the benzoyl chloride moiety, with dihedral angles <10° between the sulfonyl/trifluoromethyl groups and the aromatic ring. Intermolecular interactions (e.g., C–H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons) stabilize the lattice. These structural insights guide solvent selection for recrystallization (e.g., THF/hexane mixtures) .

Advanced: In multi-step syntheses, what strategies mitigate side reactions when using this benzoyl chloride as an acylating agent?

  • Use Schlenk techniques to exclude moisture.
  • Low-temperature addition (–10°C) of the benzoyl chloride to nucleophiles (e.g., amines) minimizes competing hydrolysis.
  • In situ quenching of HCl byproducts with bases like triethylamine (Et₃N) prevents acid-catalyzed degradation .

Basic: What are the common impurities encountered during synthesis, and how can they be identified and separated using chromatographic methods?

Common impurities include:

  • Hydrolysis products (e.g., 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid).
  • Incomplete sulfonylation intermediates .
    Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) effectively separate these. LC-MS confirms impurity identity via molecular ion matching .

Advanced: How does the presence of methylsulfonyl and trifluoromethyl groups influence the compound's behavior in cross-coupling reactions compared to simpler benzoyl chlorides?

The electron-withdrawing groups reduce electron density on the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) require higher temperatures (80–100°C) due to decreased aryl halide reactivity. Contrastingly, nucleophilic aromatic substitution is favored at ortho/para positions relative to the sulfonyl group .

Advanced: What role does this compound play in the synthesis of bioactive molecules, and what case studies demonstrate its utility in medicinal chemistry research?

It serves as a key intermediate in kinase inhibitor synthesis. For example, coupling with pyrimidine derivatives (e.g., 2-(ethylamino)-6-methylpyrimidin-4-amine) yields benzamide-based inhibitors targeting oncogenic pathways. Case studies show IC₅₀ values <100 nM in enzyme assays, validated by X-ray co-crystallography of inhibitor-protein complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-
Reactant of Route 2
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Benzoyl chloride, 2-(methylsulfonyl)-4-(trifluoromethyl)-

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